molecular formula C23H29F4N3O5S B1139138 VBY-825 CAS No. 1310340-58-9

VBY-825

货号: B1139138
CAS 编号: 1310340-58-9
分子量: 535.6 g/mol
InChI 键: PPUXXDKQNAHHON-BJLQDIEVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Efficacy in Tumor Models

VBY-825 has been evaluated in preclinical models for its anti-tumor efficacy:

  • Pancreatic Islet Cancer : In a study, this compound significantly reduced tumor burden and number in a pancreatic islet cancer model. The compound was shown to inhibit the activity of multiple cathepsins, which are associated with tumor progression and metastasis .
  • Breast Cancer-Induced Bone Pain : Another study demonstrated that this compound attenuated cancer-induced bone remodeling and pain in models where breast cancer cells were injected. The treatment resulted in reduced osteoclast numbers and lower levels of TRAP5b, indicating less bone resorption .

Gout and Crystal-Induced Inflammation

This compound has shown promise in reducing inflammation associated with gout:

  • In a preclinical model, this compound significantly decreased inflammation induced by monosodium urate (MSU) crystals, highlighting its potential as an anti-inflammatory agent . The compound inhibited both NLRP3 inflammasome-dependent and independent pathways of inflammation.

Bone Destruction in Multiple Myeloma

Research indicates that this compound can inhibit bone destruction in models of multiple myeloma. It was found to reduce osteoclast activity and subsequent bone loss in a syngeneic 5TGM1 multiple myeloma mouse model .

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties:

  • Metabolic Stability : Studies show that this compound maintains significant metabolic stability in human liver microsomes (93% remaining after 60 minutes) and acceptable solubility (223 μM) .
  • Side Effects : As a reversible inhibitor, this compound may present fewer long-term side effects compared to irreversible inhibitors, making it a safer option for chronic conditions.

Data Tables

Application AreaModel/Study TypeKey Findings
Cancer TreatmentPancreatic Islet CancerSignificant reduction in tumor burden
Cancer-Induced PainBreast Cancer ModelReduced osteoclast numbers; lower TRAP5b
Inflammatory ConditionsGout ModelDecreased inflammation from MSU crystals
Bone DestructionMultiple Myeloma ModelInhibition of osteoclast activity

Case Studies

  • Pancreatic Islet Cancer : A study demonstrated that treatment with this compound resulted in decreased tumor growth rates compared to control groups, emphasizing its potential as an anti-cancer therapeutic agent.
  • Breast Cancer-Induced Bone Pain : In this study, animals treated with this compound showed significant pain relief and reduced bone remodeling compared to those receiving standard care.
  • Gout Inflammation : A series of experiments illustrated how this compound effectively mitigated inflammation caused by crystal deposits in joints, suggesting its role as a novel treatment for gout.

生物活性

VBY-825 is a reversible inhibitor of cathepsins, a family of cysteine proteases involved in various biological processes, including protein degradation and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits high potency against multiple cathepsins, including cathepsins B, L, S, and V. It operates through a fully reversible covalent interaction with the active site cysteine of these enzymes. The compound forms a hemiothioketal linkage, allowing it to bind effectively at the S1, S2, and S3 binding pockets of the target enzymes .

Key Characteristics:

  • Chemical Stability : this compound shows good metabolic stability, retaining 93% activity in human liver microsomes after 60 minutes and 82% in human plasma under similar conditions .
  • Kinetic Solubility : The compound has a solubility of 223 µM in phosphate-buffered saline (PBS) at pH 7.4 .

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in inhibiting cathepsin activity. For instance, human umbilical venous endothelial cells (HUVEC) treated with this compound showed significant inhibition of cathepsin B and L activity when analyzed via SDS-PAGE and autoradiography .

In Vivo Studies

A notable study investigated the effects of this compound on bone loss associated with metastatic cancer. Mice injected with breast cancer cells exhibited significant pain behaviors and bone degradation. Treatment with this compound (10 mg/kg, subcutaneously) reduced both spontaneous pain behaviors and bone resorption markers (TRAP5b levels), indicating its potential to mitigate cancer-induced bone loss .

Case Study: Cancer-Induced Bone Loss

In a controlled animal study:

  • Objective : Assess the impact of this compound on bone loss due to breast cancer.
  • Methodology : Mice were inoculated with breast cancer cells and treated with either this compound or a vehicle control.
  • Results :
    • Flinching Behavior : Decreased significantly in this compound treated mice compared to controls (p < 0.05).
    • Paw Withdrawal Thresholds : Increased in treated animals, indicating reduced pain sensitivity (p < 0.001).
    • Bone Integrity : Radiographs showed reduced signs of bone loss in treated groups compared to controls .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other protease inhibitors:

CompoundTarget EnzymesIC50 (µM)Effect on Bone LossNotes
This compoundCathepsins B, L, S~0.2Significant reductionEffective in pain management
LeupeptinCathepsins B, L~0.5Moderate reductionLess effective than this compound
ONO 5334Cathepsins B~0.3Minimal effectPrimarily antiviral activity
MDL 28170Cathepsins B~0.4Not evaluatedFocused on viral replication

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against SARS-CoV-2. Although it was found to lack potent inhibitory activity on the SARS-CoV-2 3C-like protease, it did show some promise in inhibiting viral entry steps when tested alongside other compounds like apilimod .

属性

IUPAC Name

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUXXDKQNAHHON-BJLQDIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310340-58-9
Record name VBY-825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VBY-825
Reactant of Route 2
Reactant of Route 2
VBY-825
Reactant of Route 3
VBY-825
Reactant of Route 4
VBY-825
Reactant of Route 5
VBY-825
Reactant of Route 6
Reactant of Route 6
VBY-825

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。